3-Bdamhnf

Description

However, based on structural analogs and contextual clues from the evidence, it may belong to a class of aromatic compounds with substituents at the 3-position (meta position). Such compounds often exhibit unique physicochemical properties due to electronic and steric effects of substituents like nitro (-NO₂), trifluoromethyl (-CF₃), or aminomethyl (-CH₂NH₂) groups. For instance, 3-nitrobenzaldehyde (CAS 99-61-6) and 3-(trifluoromethyl)benzenamine (CAS 98-16-8) are well-documented analogs with distinct applications in catalysis, pharmaceuticals, and materials science .

Properties

CAS No. |

126416-85-1 |

|---|---|

Molecular Formula |

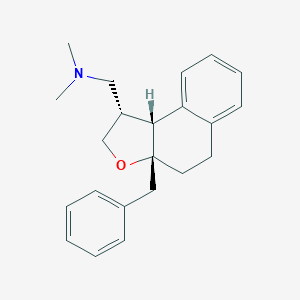

C22H27NO |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

1-[(1S,3aR,9bR)-3a-benzyl-2,4,5,9b-tetrahydro-1H-benzo[e][1]benzofuran-1-yl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C22H27NO/c1-23(2)15-19-16-24-22(14-17-8-4-3-5-9-17)13-12-18-10-6-7-11-20(18)21(19)22/h3-11,19,21H,12-16H2,1-2H3/t19-,21+,22+/m0/s1 |

InChI Key |

GJSRKXXQXWFGIF-KSEOMHKRSA-N |

SMILES |

CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |

Isomeric SMILES |

CN(C)C[C@H]1CO[C@@]2([C@H]1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |

Canonical SMILES |

CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |

Synonyms |

3-BDAMHNF 3-benzyl-1-(dimethylaminomethyl)-1,2,3,4,5,9-hexahydronaphtho(2-1b)furan |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: Nitro Group (-NO₂): In 3-nitrobenzaldehyde, the electron-withdrawing nitro group enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., dye synthesis) . Trifluoromethyl (-CF₃): The -CF₃ group in 3-(trifluoromethyl)benzenamine increases lipophilicity and metabolic stability, critical for drug design . Aminomethyl (-CH₂NH₂): This group in 3-aminomethylbenzamidine dihydrochloride facilitates metal coordination, as seen in catalytic systems using hybrid phosphine-alkene ligands .

Thermodynamic Stability :

- 3-(Trifluoromethyl)benzenamine has a high estimated boiling point (459.15 K), attributed to strong intermolecular interactions (e.g., dipole-dipole forces from -CF₃) .

- 3-Nitrobenzaldehyde’s boiling point (437.20 K) reflects moderate polarity and molecular weight .

Biological Activity :

- 3-FMA, a fluorinated methamphetamine analog, exhibits shorter-acting stimulant effects compared to its parent compounds, likely due to altered pharmacokinetics from fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.